(4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a brominated thiophene ring and a piperidine ring substituted with another thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.
Formation of Piperidine Derivative: The piperidine ring is functionalized with a thiophene moiety through a nucleophilic substitution reaction.
Coupling Reaction: The brominated thiophene and the piperidine derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The thiophene rings can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 4,7-bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole.
Piperidine Derivatives: Various substituted piperidines used in medicinal chemistry.
Uniqueness: (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to its combination of a brominated thiophene ring and a piperidine ring with a thiophene moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Biological Activity
The compound (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone represents a unique class of organic compounds with potential biological significance. Its structure includes a bromothiophene moiety and a piperidine ring, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula for the compound is C16H16BrN2OS with a molecular weight of approximately 356.3 g/mol. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C16H16BrN2OS |
Molecular Weight | 356.3 g/mol |
CAS Number | 1797244-14-4 |
IUPAC Name | This compound |
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the Ras oncogene pathway .
- Receptor Modulation : The compound could also act as a modulator for specific receptors, influencing pathways related to inflammation and immune response .
- Cytotoxicity : Research has shown that derivatives of thiophene compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
Biological Activity Studies
Several studies have explored the biological effects of similar thiophene derivatives, providing insights into the potential applications of this compound:
Case Study 1: Cancer Cell Lines
A study investigating the effects of thiophene derivatives on cancer cells demonstrated that compounds similar to this compound inhibited cell growth and induced apoptosis in breast and colon cancer cell lines. The mechanism was attributed to the suppression of Na+/K+-ATPase activity and Ras oncogene signaling pathways .
Case Study 2: Anti-inflammatory Activity
Another research highlighted the anti-inflammatory properties of thiophene-based compounds, which were shown to decrease TNF-alpha production in macrophages. This suggests that this compound might have therapeutic potential in treating autoimmune diseases like rheumatoid arthritis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and efficacy of this compound, it is essential to compare it with other similar compounds:
Compound Name | Biological Activity |
---|---|
(4-Bromo-thiophen-2-yloxy)-piperidine | Moderate cytotoxicity against leukemia cells |
(5-Chloro-thiophen)-piperidine | Strong anti-inflammatory effects |
(4-Chlorothiophen)-piperidine | Inhibits tumor growth in animal models |
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c15-12-7-13(19-9-12)14(17)16-4-1-10(2-5-16)11-3-6-18-8-11/h3,6-10H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWVROGFGATFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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